molecular formula C9H9BrClF2NO3 B6262679 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride CAS No. 2171749-08-7

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B6262679
CAS No.: 2171749-08-7
M. Wt: 332.5
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Description

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the bromo group may result in the formation of a hydrogen-substituted phenyl ring.

Scientific Research Applications

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its functional groups.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
  • 2-amino-3-(3-bromo-2,6-dichloro-4-hydroxyphenyl)propanoic acid hydrochloride
  • 2-amino-3-(3-bromo-2,6-difluoro-4-methoxyphenyl)propanoic acid hydrochloride

Uniqueness

The uniqueness of 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and difluoro substituents on the phenyl ring, along with the hydroxy and amino groups, makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2171749-08-7

Molecular Formula

C9H9BrClF2NO3

Molecular Weight

332.5

Purity

95

Origin of Product

United States

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